molecular formula C13H13NO B6366003 6-(3,5-Dimethylphenyl)-2-hydroxypyridine CAS No. 1111110-98-5

6-(3,5-Dimethylphenyl)-2-hydroxypyridine

Cat. No.: B6366003
CAS No.: 1111110-98-5
M. Wt: 199.25 g/mol
InChI Key: LSTMZBNQRFGYDT-UHFFFAOYSA-N
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Description

6-(3,5-Dimethylphenyl)-2-hydroxypyridine is an organic compound that belongs to the class of hydroxypyridines. This compound is characterized by a pyridine ring substituted with a hydroxyl group at the 2-position and a 3,5-dimethylphenyl group at the 6-position. Hydroxypyridines are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-Dimethylphenyl)-2-hydroxypyridine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Another approach involves the regioselective synthesis of cellulose derivatives, where 3,5-dimethylphenyl isocyanate is used as a key reagent . The reaction conditions often include the use of anhydrous solvents and elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of environmentally benign reagents and solvents is also emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(3,5-Dimethylphenyl)-2-hydroxypyridine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can result in halogenated or aminated derivatives.

Scientific Research Applications

6-(3,5-Dimethylphenyl)-2-hydroxypyridine has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory and antimicrobial agent.

    Industry: The compound is utilized in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(3,5-Dimethylphenyl)-2-hydroxypyridine involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The aromatic ring can participate in π-π interactions, further modulating the activity of the compound. These interactions can affect various cellular processes, including enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxypyridine: Lacks the 3,5-dimethylphenyl group, resulting in different chemical and biological properties.

    3,5-Dimethylphenylpyridine: Lacks the hydroxyl group, affecting its reactivity and applications.

    6-Phenyl-2-hydroxypyridine: Similar structure but without the methyl groups, leading to variations in steric and electronic effects.

Uniqueness

6-(3,5-Dimethylphenyl)-2-hydroxypyridine is unique due to the presence of both the hydroxyl group and the 3,5-dimethylphenyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

6-(3,5-dimethylphenyl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-9-6-10(2)8-11(7-9)12-4-3-5-13(15)14-12/h3-8H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSTMZBNQRFGYDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=CC=CC(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70682594
Record name 6-(3,5-Dimethylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111110-98-5
Record name 6-(3,5-Dimethylphenyl)-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1111110-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(3,5-Dimethylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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